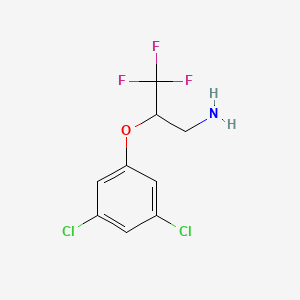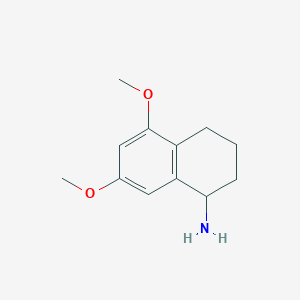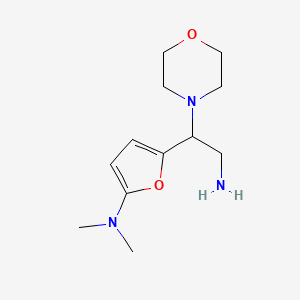
(2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include the following steps:
Protection of Functional Groups: The hydroxyl and amino groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Formation of the Core Structure: The core structure of the compound is constructed through a series of condensation and coupling reactions. This may involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) for amide bond formation.
Introduction of Side Chains: The side chains, including the benzyloxy and isobutyl groups, are introduced through alkylation or acylation reactions.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can be achieved through the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl groups yields hydroxyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its functional groups allow for the attachment of various labels, such as fluorescent tags, which can be used to track its interactions in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it valuable for developing new materials and processes.
Mechanism of Action
The mechanism of action of (2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid
- (2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-8-(3-methoxyprop-1-ynyl)-3-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-6-one
Uniqueness
(2R,3S)-N1-(benzyloxy)-N4-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-hydroxy-3-isobutylsuccinamide is unique due to its specific stereochemistry and functional groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for specific interactions and reactions.
Properties
Molecular Formula |
C22H35N3O5 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S,3R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-3-hydroxy-2-(2-methylpropyl)-N'-phenylmethoxybutanediamide |
InChI |
InChI=1S/C22H35N3O5/c1-14(2)12-16(19(27)24-18(21(29)23-6)22(3,4)5)17(26)20(28)25-30-13-15-10-8-7-9-11-15/h7-11,14,16-18,26H,12-13H2,1-6H3,(H,23,29)(H,24,27)(H,25,28)/t16-,17+,18+/m0/s1 |
InChI Key |
HPHKDFFZSFCRLY-RCCFBDPRSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](C(=O)NOCC1=CC=CC=C1)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(C(=O)NOCC1=CC=CC=C1)O)C(=O)NC(C(=O)NC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14862485.png)


![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-xanthen]-4-one](/img/structure/B14862497.png)

![2-{[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}propanoic acid](/img/structure/B14862499.png)



![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide](/img/structure/B14862545.png)




